2-Amino-4-chloropyridine
CAS No.: 19798-80-2
VCID: VC20753342
Molecular Formula: C5H5ClN2
Molecular Weight: 128.56 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Amino-4-chloropyridine is an organic compound with the molecular formula Synthesis of 2-Amino-4-ChloropyridineThe synthesis of 2-Amino-4-chloropyridine can be achieved through various methods, with one notable procedure involving the reaction of methyl 4-chloropicolinate hydrochloride with hydrazine hydrate in methanol. The process includes several steps, such as precipitation, filtration, and recrystallization, leading to the formation of the desired compound. Synthesis Steps:
This method has been documented in literature, highlighting its efficiency for large-scale production . Applications2-Amino-4-chloropyridine serves as a precursor for synthesizing various polychlorinated derivatives, including:
These derivatives have potential applications in medicinal chemistry and agricultural science due to their biological activity. Biological ActivityResearch indicates that derivatives of 2-Amino-4-chloropyridine exhibit significant biological activity, including antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Streptococcus faecalis . Additionally, studies have explored its role as a kinase inhibitor, particularly targeting vascular endothelial growth factor receptor-2 (VEGFR-2) and cyclin-dependent kinase 1 (CDK1) . |
---|---|
CAS No. | 19798-80-2 |
Product Name | 2-Amino-4-chloropyridine |
Molecular Formula | C5H5ClN2 |
Molecular Weight | 128.56 g/mol |
IUPAC Name | 4-chloropyridin-2-amine |
Standard InChI | InChI=1S/C5H5ClN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8) |
Standard InChIKey | RQMWVVBHJMUJNZ-UHFFFAOYSA-N |
SMILES | C1=CN=C(C=C1Cl)N |
Canonical SMILES | C1=CN=C(C=C1Cl)N |
Synonyms | 4-Chloro-2-aminopyridine; 4-Chloro-2-pyridinamine;l (4-Chloropyridin-2-yl)amine; |
PubChem Compound | 581866 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume